
N-(2,2,2-Trichloro-1-(((4-iodoanilino)carbothioyl)amino)ethyl)hexadecanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,2,2-Trichloro-1-(((4-iodoanilino)carbothioyl)amino)ethyl)hexadecanamide is a complex organic compound with the molecular formula C25H39Cl3IN3OS. This compound is notable for its unique structure, which includes a trichloromethyl group, an iodoaniline moiety, and a hexadecanamide chain. It is primarily used in scientific research and has various applications in chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2,2-Trichloro-1-(((4-iodoanilino)carbothioyl)amino)ethyl)hexadecanamide typically involves multiple steps:
Formation of the Trichloromethyl Intermediate: The initial step involves the formation of a trichloromethyl intermediate through the chlorination of a suitable precursor.
Coupling with 4-Iodoaniline: The trichloromethyl intermediate is then reacted with 4-iodoaniline under controlled conditions to form the desired anilino derivative.
Amidation: The final step involves the amidation of the anilino derivative with hexadecanoyl chloride to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of specialized equipment and catalysts to facilitate the reactions.
化学反応の分析
Types of Reactions
N-(2,2,2-Trichloro-1-(((4-iodoanilino)carbothioyl)amino)ethyl)hexadecanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to remove the trichloromethyl group or reduce the iodoaniline moiety.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trichloromethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can lead to dehalogenated derivatives.
科学的研究の応用
N-(2,2,2-Trichloro-1-(((4-iodoanilino)carbothioyl)amino)ethyl)hexadecanamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of N-(2,2,2-Trichloro-1-(((4-iodoanilino)carbothioyl)amino)ethyl)hexadecanamide involves its interaction with specific molecular targets and pathways. The trichloromethyl group and iodoaniline moiety are believed to play crucial roles in its biological activity. The compound may interact with cellular proteins and enzymes, leading to alterations in cellular processes and pathways.
類似化合物との比較
Similar Compounds
- N-(2,2,2-Trichloro-1-(((2-chloroanilino)carbothioyl)amino)ethyl)hexadecanamide
- N-(2,2,2-Trichloro-1-(((4-ethoxyanilino)carbothioyl)amino)ethyl)heptanamide
- N-(2,2,2-Trichloro-1-(((4-iodoanilino)carbothioyl)amino)ethyl)acrylamide
Uniqueness
N-(2,2,2-Trichloro-1-(((4-iodoanilino)carbothioyl)amino)ethyl)hexadecanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the iodoaniline moiety, in particular, sets it apart from other similar compounds, potentially enhancing its reactivity and biological activity.
特性
CAS番号 |
302913-86-6 |
|---|---|
分子式 |
C25H39Cl3IN3OS |
分子量 |
662.9 g/mol |
IUPAC名 |
N-[2,2,2-trichloro-1-[(4-iodophenyl)carbamothioylamino]ethyl]hexadecanamide |
InChI |
InChI=1S/C25H39Cl3IN3OS/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-22(33)31-23(25(26,27)28)32-24(34)30-21-18-16-20(29)17-19-21/h16-19,23H,2-15H2,1H3,(H,31,33)(H2,30,32,34) |
InChIキー |
XJSGZAAWTKGYRA-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCC(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC1=CC=C(C=C1)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(5Z)-5-benzylidene-3-[3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl]-1,3-thiazolidine-2,4-dione](/img/structure/B11993287.png)

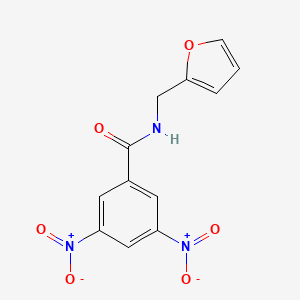
![{2-[(4-Bromobenzoyl)amino]-1,3-thiazol-4-YL}acetic acid](/img/structure/B11993305.png)
![5-(4-Bromophenyl)-7,9-dichloro-2-phenyl-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B11993310.png)
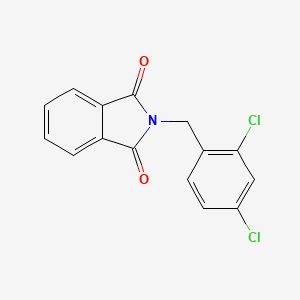
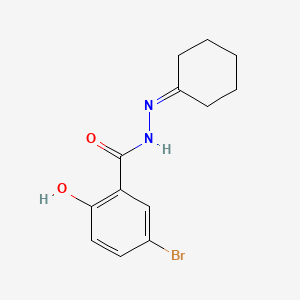
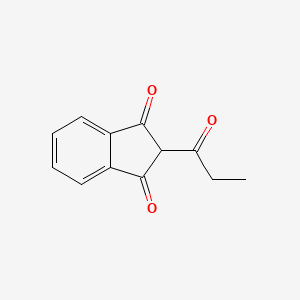
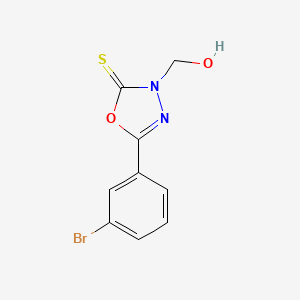
![4-{[(E)-1,3-benzodioxol-5-ylmethylidene]amino}-6-tert-butyl-3-(methylsulfanyl)-1,2,4-triazin-5(4H)-one](/img/structure/B11993344.png)

![3-nitro-N-(2,2,2-trichloro-1-{[(4-methoxyphenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11993350.png)
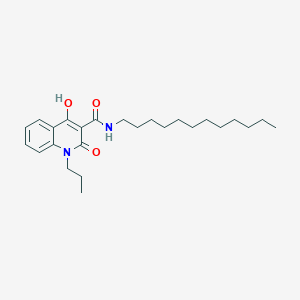
![2,4,6-trimethyl-N-{[2-(trifluoromethyl)phenyl]methyl}benzene-1-sulfonamide](/img/structure/B11993364.png)
